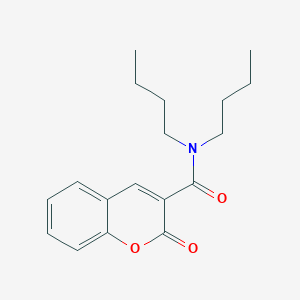![molecular formula C18H19NO2S B5500118 (1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)
(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane" often involves complex organic reactions. For instance, Wu Minghu, Yang Gui-chun, and Chen Zuxing (2000) describe a synthesis method for a related compound, using a mild and efficient oxidizer under anhydrous and aprotic conditions (Wu Minghu, Yang Gui-chun, & Chen Zuxing, 2000).
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using spectroscopic methods. M. J. Fernández et al. (1989) utilized 1H and 13C NMR methods to study 1-azatricyclo[3.3.1.13-7]decane derivatives, which helps in understanding the structural aspects of similar compounds (M. J. Fernández et al., 1989).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of such complex molecules often involves exploring their reactivity and interaction with other chemicals. For instance, Qing Ye et al. (2002) studied the reactivity of 3,5,7-trimethyl-1-azatricyclo[3.3.1.1(3,7)]decan-2-ylidene, which is crucial for understanding the chemical properties of similar compounds (Qing Ye et al., 2002).
Physical Properties Analysis
The physical properties of such compounds can vary significantly based on their molecular structure. Studies like that of Alejandro Mahía et al. (2017), which explored the construction of 6-oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives, contribute to understanding the physical properties of related compounds (Alejandro Mahía et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding the behavior of complex organic compounds. Research by M. Nitta, Shoji Sogo, and T. Nakayama (1979) on the cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides, for instance, provides insight into the chemical properties of similar molecules (M. Nitta, Shoji Sogo, & T. Nakayama, 1979).
Aplicaciones Científicas De Investigación
NMR Study of Azatricyclo Decane Derivatives
Nuclear Magnetic Resonance (NMR) studies on 1-Azatricyclo decane derivatives, including compounds like 1-azatricyclo[3.3.1.13,7]decan-4-one, have unveiled several stereo and stereoelectronic effects. These studies, using 1H and 13C NMR methods supplemented by two-dimensional techniques, provide complete chemical shift assignments, offering a foundation for understanding complex molecular structures similar to the queried compound (Fernández et al., 1989).
Synthetic Approaches to Azatricyclo Decane Derivatives
Research on the synthesis and functionalization of azatricyclo decane structures, such as the N-acylation of bornane-2,10-sultam, highlights practical methods for modifying similar compounds. These synthetic pathways, involving reactions with acid chlorides in the presence of copper(II) chloride, elucidate strategies for the introduction of various functional groups, potentially relevant to the modification or application of the specified chemical (Thom & Kocieňski, 1992).
Cycloaddition Reactions for Bridged Oxazonine Synthesis
The cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides demonstrates a synthetic route to bridged oxazonine structures. This method, leading to compounds like 9-aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes, showcases the potential for constructing complex, bridged structures that could be analogous to parts of the queried compound's framework (Nitta, Sogo, & Nakayama, 1979).
Propiedades
IUPAC Name |
[(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(3-methyl-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-10-11-4-2-3-5-16(11)22-17(10)18(20)19-8-12-13(9-19)15-7-6-14(12)21-15/h2-5,12-15H,6-9H2,1H3/t12-,13+,14+,15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFWORRNJQHSD-PYHGIMPFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CC4C5CCC(C4C3)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3C[C@@H]4[C@H]5CC[C@@H]([C@@H]4C3)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)
![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)
![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5500080.png)
![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)


